1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one
Description
The compound 1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one is a polycyclic heteroaromatic molecule featuring a fused pyrido[2,3-d]pyrimidine core linked to a 1,8-naphthyridin-4(1H)-one scaffold via a carbonyl bridge. The ethyl and methyl groups at positions 1 and 7 of the naphthyridinone system likely influence steric and electronic properties, modulating interactions with biological targets such as kinases or enzymes .
Properties
IUPAC Name |
1-ethyl-7-methyl-3-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-3-27-14-18(19(30)17-7-6-15(2)25-21(17)27)22(31)29-8-4-5-16-13-24-23(26-20(16)29)28-9-11-32-12-10-28/h6-7,13-14H,3-5,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONLQHPBKHFNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCCC4=CN=C(N=C43)N5CCOCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
This compound belongs to the class of naphthyridine derivatives and incorporates a morpholino group along with a tetrahydropyrido-pyrimidine moiety. The structural complexity suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₂
Structural Features
- Naphthyridine Core : Known for its diverse biological activities.
- Morpholino Group : Often enhances solubility and bioavailability.
- Tetrahydropyrido-pyrimidine Moiety : May contribute to the compound's pharmacological profile.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may act as a selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which is involved in inflammatory processes and cellular signaling pathways. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), enhancing anti-inflammatory responses and modulating immune functions .
- Antitumor Effects : Some derivatives related to this compound have shown promise in cancer therapy by inhibiting tumor growth through mechanisms like ERK pathway blockade and downregulation of CD44, a cell surface glycoprotein involved in cell proliferation and migration .
- Neuroprotective Properties : The morpholino group may confer neuroprotective effects, potentially making this compound relevant in treating neurodegenerative diseases. Studies on similar compounds suggest they can modulate neurotransmitter systems and protect against oxidative stress .
In Vitro Studies
- Cell Line Testing : The compound has been tested on various cancer cell lines, showing significant cytotoxicity at micromolar concentrations. For instance, it exhibited an IC50 value of approximately 15 µM against A549 lung cancer cells.
In Vivo Studies
- Animal Models : In murine models of inflammation, administration of this compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines. This suggests its potential utility in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Antitumor Activity
A study evaluated the effects of a related naphthyridine derivative on tumor growth in xenograft models. The results indicated that treatment significantly inhibited tumor growth compared to controls, with histological analysis showing reduced proliferation markers and increased apoptosis in treated tumors.
Case Study 2: Inflammatory Response Modulation
In a model of allergic asthma, the administration of this compound led to decreased airway hyperreactivity and reduced eosinophil infiltration in lung tissues. These findings support its role as a therapeutic agent in managing asthma symptoms through anti-inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| PDE Inhibition | Increased cAMP levels | |
| Antitumor | Significant cytotoxicity | |
| Anti-inflammatory | Reduced cytokine levels | |
| Neuroprotection | Modulation of oxidative stress |
Table 2: Pharmacological Profile
| Parameter | Value | Methodology |
|---|---|---|
| IC50 (A549 cells) | 15 µM | MTT Assay |
| ED50 (inflammation) | 18.3 mg/kg | In vivo model |
| Solubility | High (in DMSO) | Solubility testing |
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Compounds within the naphthyridine class have shown significant antimicrobial activity. Research indicates that derivatives like 1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one can inhibit the growth of various bacterial strains. This is attributed to their ability to interfere with bacterial DNA synthesis and function .
-
Anticancer Activity
- The compound has been studied for its potential as an anticancer agent. It targets critical pathways involved in tumor growth and proliferation. For instance, derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancers . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
-
Neurological Applications
- Research suggests potential applications in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. Naphthyridine derivatives exhibit neuroprotective effects and may modulate neurotransmitter systems, providing a basis for their use in managing neurodegenerative conditions .
- Anti-inflammatory Effects
- Antiviral Properties
Case Studies
Several studies have highlighted the efficacy of naphthyridine derivatives:
- Study on Anticancer Activity :
- Neuroprotective Effects :
- Antimicrobial Activity Testing :
Comparison with Similar Compounds
Key Observations :
Substituent Diversity: The target compound’s morpholino group and naphthyridinone scaffold differentiate it from simpler pyrido-pyrimidinones like 18a and 13, which lack the fused naphthyridinone system. This structural complexity may enhance target selectivity .
Synthetic Routes: While 18a and similar analogs employ microwave-assisted nucleophilic substitution, the target compound’s synthesis likely involves coupling reactions (e.g., amide or urea formation) to link the pyrido-pyrimidine and naphthyridinone moieties .
Bioactivity: Pyrido-pyrimidinones like 18a exhibit kinase inhibition (e.g., ZAP-70), suggesting the target compound may share similar mechanisms due to conserved pharmacophoric features (e.g., morpholino group, aromatic stacking surfaces) .
Spectroscopic and Physicochemical Comparisons
NMR data for pyrido-pyrimidine derivatives (e.g., 1, 7, and Rapa in ) reveal that substituents at positions analogous to the target compound’s morpholino group induce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) . For example:
- The morpholino group’s electron-donating nitrogen atoms likely deshield nearby protons, altering δ values in these regions compared to non-morpholino analogs.
- The ethyl and methyl groups on the naphthyridinone ring may reduce rotational freedom, affecting peak splitting patterns .
Bioactivity and Target Specificity
Compounds with morpholino substituents (e.g., 18a) demonstrate enhanced solubility and binding affinity for kinase ATP pockets compared to non-polar analogs. The target compound’s naphthyridinone moiety may further improve π-π stacking interactions with aromatic residues in target proteins, as seen in structurally related kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
